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molecular formula C15H29NO2 B3057995 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol CAS No. 87018-00-6

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol

Cat. No. B3057995
M. Wt: 255.4 g/mol
InChI Key: KFWDPVGCPPKLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616637

Procedure details

24 g (428 mmol) of potassium hydroxide are dissolved in 600 ml of methanol in a conical flask. 85 g (286 mmol) of 1-cyclohexyloxy-2,2,6,6-tetramethyl-4-acetoxypiperidine are poured into the warm solution with stirring. The mixture is subsequently poured onto ice and extracted with diethyl ether. After the diethyl ether solution has been dried over sodium sulfate, the ether is evaporated and the viscous residue is dissolved in 300 ml of warm acetonitrile. The solution is filtered and allowed to crystallize; yield: 50 g (68%). The colourless substance has a melting point of 78.5° C.; purity according to GC analysis: 96%.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
1-cyclohexyloxy-2,2,6,6-tetramethyl-4-acetoxypiperidine
Quantity
85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1([O:9][N:10]2[C:15]([CH3:17])([CH3:16])[CH2:14][CH:13]([O:18]C(=O)C)[CH2:12][C:11]2([CH3:23])[CH3:22])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>CO>[CH:3]1([O:9][N:10]2[C:11]([CH3:22])([CH3:23])[CH2:12][CH:13]([OH:18])[CH2:14][C:15]2([CH3:17])[CH3:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
1-cyclohexyloxy-2,2,6,6-tetramethyl-4-acetoxypiperidine
Quantity
85 g
Type
reactant
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)OC(C)=O)(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is subsequently poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the diethyl ether solution has been dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the viscous residue is dissolved in 300 ml of warm acetonitrile
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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